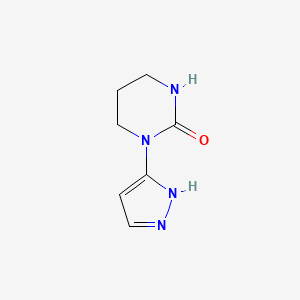

1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one

Description

1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one is a bicyclic heterocyclic compound featuring a tetrahydropyrimidin-2(1H)-one core fused with a pyrazole moiety. This scaffold is notable for its structural rigidity and hydrogen-bonding capacity, making it a versatile platform for drug discovery.

Properties

CAS No. |

786700-19-4 |

|---|---|

Molecular Formula |

C7H10N4O |

Molecular Weight |

166.18 g/mol |

IUPAC Name |

1-(1H-pyrazol-5-yl)-1,3-diazinan-2-one |

InChI |

InChI=1S/C7H10N4O/c12-7-8-3-1-5-11(7)6-2-4-9-10-6/h2,4H,1,3,5H2,(H,8,12)(H,9,10) |

InChI Key |

CNSWEYOPMNZRMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC(=O)N(C1)C2=CC=NN2 |

Origin of Product |

United States |

Preparation Methods

Biginelli-Type Synthesis

This method is the most commonly reported for the preparation of the target compound. It involves the reaction of:

- An aldehyde (aromatic or aliphatic)

- Urea or thiourea

- A β-keto ester or equivalent (e.g., acetylacetone)

The reaction proceeds under mild heating, sometimes catalyzed by acids or Lewis acids, or under solvent-free conditions. Monitoring is typically done by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Reaction Conditions and Yields:

| Parameter | Typical Conditions | Yield (%) |

|---|---|---|

| Temperature | 80–110 °C | 85–95 |

| Solvent | Solvent-free or DMSO | |

| Catalyst | Bi(NO3)3·5H2O, ZrCl4, or catalyst-free | |

| Reaction Time | 10 min to 5 hours | |

| Monitoring | TLC, HPLC |

The solvent-free approach at 110 °C for about 10 minutes has yielded 85–95% pure product, as confirmed by NMR, IR, and HRMS analyses.

One-Pot Multi-Component Reaction in Aqueous Media

A one-pot synthesis involves combining aldehyde derivatives, pyrazole compounds, and pyrimidine precursors in water with amine catalysts such as diethylamine (NHEt2). The reaction proceeds at room temperature to moderate heating, yielding the product after filtration and washing.

- High substrate tolerance with various aldehydes.

- Yields ranging from 85% to 92%.

- Reaction times from 1 to 5 hours.

- Product purity confirmed by spectroscopic methods (NMR, IR, MS).

This method benefits from green chemistry principles by using water as solvent and mild conditions.

Microwave-Assisted Tandem Oxidation and Biginelli Reaction

This advanced method includes:

- In situ generation of aldehydes from benzyl halides via Kornblum oxidation under microwave irradiation.

- Subsequent Biginelli condensation with urea and β-keto ester in a one-pot manner.

This method achieves efficient synthesis with good yields and reduced reaction times (typically under 1 hour) without the need for added catalysts, using DMSO as solvent at 80 °C.

Comparative Data Table of Preparation Methods

| Method | Reaction Type | Conditions | Catalyst/Medium | Yield (%) | Reaction Time | Notes |

|---|---|---|---|---|---|---|

| Classical Biginelli | Three-component | 80–110 °C, solvent-free | Acidic or Lewis acid | 85–95 | 10 min–5 h | High yield, simple setup |

| One-pot Multi-component (aqueous) | Multi-component | Room temp to mild heating | NHEt2 in water | 85–92 | 1–5 h | Green method, broad substrate scope |

| Microwave-assisted Kornblum + Biginelli | Tandem oxidation + condensation | 80 °C, microwave irradiation | Catalyst-free, DMSO | Good | <1 h | Fast, efficient, catalyst-free |

Research Findings and Analytical Characterization

- Spectroscopic Characterization: Products are fully characterized by FTIR, NMR (1H and 13C), and HRMS, confirming the expected heterocyclic structures.

- Purity and Yield: High isolated yields (85–95%) are consistently reported with minimal by-products.

- Mechanistic Insights: The reaction likely proceeds via initial Aldol condensation followed by Michael addition and cyclization steps, especially in multi-component reactions involving pyrazole and pyrimidine derivatives.

- Biological Relevance: The synthesized compound and derivatives exhibit promising antimicrobial and antitumor activities, supporting the importance of efficient synthetic routes.

Chemical Reactions Analysis

Types of Reactions

1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has demonstrated that derivatives of tetrahydropyrimidin-2(1H)-one exhibit significant antimicrobial properties. A study synthesized several pyrazol-barbituric acid derivatives that were tested for their antibacterial activity against various pathogens. The results indicated that certain compounds showed promising activity, with minimum inhibitory concentrations in the micromolar range, suggesting potential as new antimicrobial agents .

Enzyme Inhibition

Another significant application is in the inhibition of metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance. A series of tetrahydropyrimidine derivatives were synthesized and evaluated for their ability to inhibit the catalytic activity of MBLs from Pseudomonas aeruginosa and Klebsiella pneumoniae. Compounds demonstrated inhibition constants ranging from 20 to 80 μM, indicating their potential as therapeutic agents against resistant bacterial strains .

Agrochemicals

Pesticidal Activity

The compound's structural features make it a candidate for developing new agrochemicals. Research has indicated that modifications to the tetrahydropyrimidine structure can lead to compounds with enhanced pesticidal properties. For instance, specific derivatives have been shown to exhibit significant insecticidal activity against common agricultural pests, making them valuable for pest management strategies .

Material Science

Polymer Chemistry

In material science, 1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one has been explored as a building block for synthesizing novel polymers. Its ability to undergo various chemical reactions allows for the creation of functionalized polymers with tailored properties. These polymers can be utilized in coatings, adhesives, and other applications where specific mechanical or thermal properties are desired .

Case Studies

Mechanism of Action

The mechanism of action of 1-(1h-Pyrazol-3-yl)tetrahydropyrimidin-2(1h)-one involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one can be contextualized by comparing it with other tetrahydropyrimidinone derivatives and related heterocycles. Key examples include:

TAK-442: A Factor Xa Inhibitor

- Structure : TAK-442 contains a tetrahydropyrimidin-2(1H)-one core substituted with a chloronaphthylsulfonyl group and a piperidine ring.

- Activity : Demonstrates potent inhibition of coagulation Factor Xa (FXa; IC₅₀ = 1.2 nM) and high oral bioavailability in preclinical models .

Sulfonylurea-Derived NLRP3 Inflammasome Inhibitors

- Examples : 1-((4-Methoxyphenyl)sulfonyl)-3-(4-(trifluoromethyl)phenyl)-tetrahydropyrimidin-2(1H)-one (Compound 23) .

- Activity : Inhibit NLRP3 inflammasome activation (IC₅₀ ~ 0.5–2 µM) via covalent modification of cysteine residues.

- Comparison : The absence of a sulfonyl group in the target compound may limit covalent binding mechanisms but enhance metabolic stability.

Antimicrobial and Anticancer Derivatives

- Examples : Ethyl 4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-tetrahydropyrimidine-5-carboxylate (MIC = 1.2 µM against E. coli) .

- Activity : Pyrazole-containing derivatives exhibit enhanced π-π stacking with microbial enzyme active sites.

- Comparison : The target compound’s pyrazole moiety may similarly improve interactions with bacterial DNA gyrase or topoisomerase IV.

Immunosuppressive Tetrahydropyrimidinones

- Examples: N-substituted tetrahydropyrimidin-2(1H)-ones with IC₅₀ values < 10 µM in ConA-stimulated splenocyte assays .

- Activity : Modulation of T-cell proliferation via IL-2 pathway inhibition.

- Comparison: The pyrazole group could introduce additional hydrogen-bonding interactions with immunophilin targets like FKBP12.

Structural and Pharmacokinetic Analysis

Physicochemical Properties

- Tetrahydropyrimidinone Core: Enhances water solubility via hydrogen-bond donation (N-H and C=O groups) .

- Pyrazole Substituent : Introduces aromaticity and moderate lipophilicity (cLogP ~ 1.5–2.0), balancing membrane permeability and solubility .

Conformational Flexibility

- Ring Geometry: X-ray crystallography of related compounds (e.g., ethyl (2S)-9-methoxy-2-methyl-4-oxo-tetrahydropyrimidinone) reveals distorted envelope conformations, with dihedral angles of ~85° between aromatic substituents and the core .

- Impact : The pyrazole ring in the target compound may enforce planar rigidity, optimizing binding to flat enzymatic pockets (e.g., kinase ATP sites).

Biological Activity

1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one is a heterocyclic compound that integrates a pyrazole ring with a tetrahydropyrimidine structure. This compound has garnered attention due to its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse studies and findings.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. For instance, research indicated that this compound exhibited significant cytotoxic effects against various cancer cell lines. A study demonstrated that modifications in the pyrazole moiety could enhance its antitumoral activity by inhibiting tubulin polymerization, a critical process for cancer cell division .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-29 | 6.43 | Inhibition of tubulin polymerization |

| PC-3 | 9.83 | Induction of apoptosis |

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have also been explored. In animal models, it was shown to reduce carrageenan-induced paw edema, indicating its effectiveness in alleviating inflammation. The mechanism appears to involve the inhibition of nitric oxide production, which plays a pivotal role in inflammatory responses .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been assessed against various bacterial strains. Studies reported that this compound demonstrated potent activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) significantly lower than those of standard antibiotics like ciprofloxacin and tetracycline .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Case Study 1: Antitumor Efficacy in Vitro

A comprehensive study evaluated the cytotoxic effects of this compound on several cancer cell lines, including breast and prostate cancer cells. The results showed that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values comparable to established chemotherapeutic agents.

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, the anti-inflammatory effects were observed in a rat model subjected to inflammatory stimuli. The administration of the compound led to a significant reduction in paw swelling and pain response, suggesting its potential use as an anti-inflammatory agent.

Q & A

Q. What are the established synthetic routes for 1-(1H-Pyrazol-3-yl)tetrahydropyrimidin-2(1H)-one and its derivatives?

The synthesis of tetrahydropyrimidin-2(1H)-one derivatives often employs multicomponent reactions (MCRs) or stepwise functionalization. A common approach involves:

- One-pot Biginelli-like reactions for dihydropyrimidinone scaffolds, followed by pyrazole ring introduction via coupling or cyclization (e.g., using oxime ethers or phenoxy pyridine moieties) .

- Chlorination or alkylation of precursor pyrazole intermediates, as seen in the synthesis of 6-(5-chloro-8-hydroxynaphthalene-2-yl)-4-substituted derivatives .

- Catalytic systems such as glacial acetic acid in ethanol for cyclocondensation, or POCl3/DMF for activating carbonyl groups .

Q. How is structural characterization performed for this compound class?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and ring conformations. For example, pyrazole protons typically resonate at δ 6.3–7.7 ppm, while tetrahydropyrimidinone NH groups appear near δ 10–11 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and fragmentation patterns, especially for novel derivatives .

- X-ray crystallography : Resolves dihedral angles between pyrazole and tetrahydropyrimidinone rings (e.g., 84.7° in a related structure) and confirms envelope conformations of the tetrahydropyrimidinone ring .

Q. What are the standard protocols for purity assessment?

- HPLC : Reverse-phase chromatography with UV detection (e.g., 98% purity thresholds) .

- LCMS : Combines retention time analysis with mass verification to detect impurities .

Advanced Research Questions

Q. How can computational methods aid in understanding structure-activity relationships (SAR)?

- Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) of intermediates and active conformers. For example, DFT optimizes reaction pathways for pyrazole-containing intermediates .

- Molecular docking : Screens derivatives against target proteins (e.g., HGF inhibitors) to prioritize synthesis .

Q. What strategies address contradictory bioactivity data in tetrahydropyrimidinone derivatives?

- Scaffold rigidity vs. flexibility : In immunosuppressive assays, imidazolidin-2-one scaffolds showed activity, while tetrahydropyrimidin-2(1H)-one analogs were inactive, highlighting the need for conformational analysis .

- Substituent effects : Electron-withdrawing groups (e.g., nitro or trifluoromethyl) on pyrazole rings enhance protease inhibition (e.g., HGF inhibitors), whereas bulky groups may reduce bioavailability .

Q. How is crystallographic refinement optimized for pyrazole-tetrahydropyrimidinone hybrids?

Q. What methodologies evaluate metabolic stability or toxicity?

- In vitro microsomal assays : Mouse or human liver microsomes assess phase I/II metabolism. For example, trifluoromethylpyridine derivatives show enhanced metabolic stability due to reduced CYP450 interactions .

- In silico ADMET prediction : Tools like SwissADME predict logP, blood-brain barrier penetration, and hepatotoxicity .

Methodological Challenges and Best Practices

Q. How to resolve NMR signal overlap in complex derivatives?

Q. What are critical considerations for scaling up synthesis?

Q. How to validate target engagement in cellular assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.